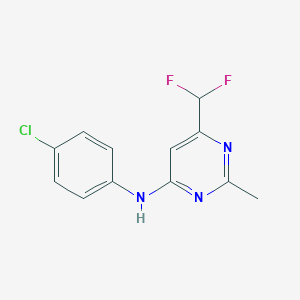![molecular formula C17H21N7 B6457750 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549040-66-4](/img/structure/B6457750.png)
2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . These compounds are known for their significant biological activities .
Synthesis Analysis
The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carried out under specific conditions, such as the use of a microwave technique .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various techniques. For instance, the yield was found to be 71% as a yellow solid, with a melting point of 287–288 °C .科学的研究の応用
Cancer Therapy and Multi-Targeted Kinase Inhibition
- Compound 5k : This compound belongs to the class of halogenated tyrosine kinase inhibitors (TKIs). It contains halogen atoms (e.g., fluorine, chlorine, bromine, or iodine) strategically incorporated into its structure to enhance potency, selectivity, and pharmacological properties .
- Activity : Compound 5k exhibits promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, it is a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib .
- Mechanism : Mechanistic investigations reveal that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells. It upregulates proapoptotic proteins (caspase-3 and Bax) while downregulating Bcl-2 activity .
Anti-Diabetic Potential
- In Vitro Evaluation : These hybrids were investigated for their in vitro anti-diabetic potential. Molecular docking and MD modeling correlated their potency .
Antitubercular Activity
- Exploration : Researchers have studied 4-aminopyrrolo[2,3-d]pyrimidine derivatives for their antitubercular properties .
CDK2 Inhibition in Cancer Cells
作用機序
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 1 (JAK1) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . JAK1 is a tyrosine kinase that plays a key role in the signaling of cytokines and growth factors, and its inhibition can disrupt these signaling pathways .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of CDK2 and JAK1, preventing them from phosphorylating their respective substrates . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell cycle progression and cytokine signaling .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and can induce apoptosis in tumor cells . On the other hand, the inhibition of JAK1 disrupts cytokine signaling pathways, which can affect various cellular processes, including cell proliferation, differentiation, and immune responses .
Pharmacokinetics
The compound’s potency against its targets and its cytotoxic effects on cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It can induce cell cycle arrest and apoptosis in these cells . Moreover, it has been shown to exert significant inhibitory activity against CDK2 and JAK1, with IC50 values in the nanomolar range .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s binding to its targets. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals . .
特性
IUPAC Name |
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-11-12(2)21-13(3)22-16(11)23-6-8-24(9-7-23)17-14-4-5-18-15(14)19-10-20-17/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVJSDVSXFHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)
![4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457690.png)


![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)
![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)
![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)
![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)
![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)
![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)
![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)
![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)